Fmoc-DOPA(acetonide)-OH
Overview
Description
Fmoc-DOPA(acetonide)-OH is a derivative of the amino acid DOPA (3,4-dihydroxyphenylalanine) that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an acetonide group. This compound is commonly used in peptide synthesis due to its ability to protect the amino and hydroxyl groups during chemical reactions, allowing for the selective formation of peptide bonds.
Scientific Research Applications
Fmoc-DOPA(acetonide)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Delivery: Incorporated into drug delivery systems to improve the stability and bioavailability of therapeutic peptides.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Employed in the design of catalytic peptides for chemical reactions.
Biomedical Research: Studied for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Mechanism of Action
Target of Action
Fmoc-DOPA(acetonide)-OH is primarily used as a building block in the fabrication of functional materials . It is particularly useful in the formation of hydrogels, where it interacts with other components such as Fmoc-Tyr . The primary targets of this compound are therefore the other components within these materials, contributing to their overall structure and functionality.
Mode of Action
The compound’s mode of action is largely based on its inherent hydrophobicity and aromaticity, which promote association with other building blocks . It forms π-π interactions both between its own Fmoc groups and the phenyl rings of side-chains in other molecules, promoting self-assembly . This self-assembly occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of functional materials. The compound’s unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides . This self-assembly process is crucial for the formation of hydrogels and other functional materials .
Result of Action
The result of this compound’s action is the formation of functional materials with unique and tunable morphologies . For example, it can contribute to the formation of semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . These materials can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, and more .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the compound aggregates linearly to form semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . It disassembles at a higher ph due to the deprotonation of the carboxylic groups . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-DOPA(acetonide)-OH plays a significant role in biochemical reactions, particularly in the formation of hydrogels. The compound interacts with various enzymes, proteins, and other biomolecules through its catechol and fluorenylmethyloxycarbonyl groups. These interactions often involve π-π stacking and hydrogen bonding, which contribute to the self-assembly and stability of the hydrogels formed by this compound . The compound’s ability to form hydrogels makes it useful in applications such as drug delivery, where it can encapsulate and release therapeutic agents in a controlled manner.
Cellular Effects
This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound hydrogels have been used to support cell growth and differentiation in tissue engineering applications . The compound’s ability to form a biocompatible matrix provides a conducive environment for cells to proliferate and function, making it a valuable tool in regenerative medicine.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The catechol groups in the compound can chelate metal ions, which can influence enzyme activity and protein function . Additionally, the fluorenylmethyloxycarbonyl group can participate in π-π stacking interactions, further stabilizing the self-assembled structures formed by the compound. These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound hydrogels can maintain their structural integrity over extended periods, providing a stable environment for cell culture and other applications . The compound’s stability can be affected by factors such as pH and temperature, which should be carefully controlled in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may support normal cellular function and promote tissue regeneration. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress . It is important to determine the optimal dosage range for the compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s catechol groups can undergo oxidation-reduction reactions, which can affect metabolic flux and metabolite levels . Additionally, the fluorenylmethyloxycarbonyl group can be cleaved by specific enzymes, releasing the active dihydroxyphenylalanine moiety and influencing downstream metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic fluorenylmethyloxycarbonyl group can facilitate its incorporation into lipid membranes, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in various applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the catechol groups in this compound can interact with metal ions in the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DOPA(acetonide)-OH typically involves the protection of the hydroxyl groups of DOPA with an acetonide group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection reactions. The process can be summarized as follows:
Protection of Hydroxyl Groups: DOPA is reacted with acetone in the presence of an acid catalyst to form the acetonide-protected DOPA.
Protection of Amino Group: The acetonide-protected DOPA is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DOPA(acetonide)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and acetonide protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction Reactions: Modifications of the hydroxyl groups on the DOPA moiety.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the acetonide group.
Coupling: Carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate peptide bond formation.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the hydroxyl groups.
Major Products
The major products formed from these reactions include deprotected DOPA, peptide-linked DOPA derivatives, and oxidized or reduced forms of DOPA.
Comparison with Similar Compounds
Similar Compounds
Fmoc-DOPA-OH: Lacks the acetonide protection, making it less stable in certain reactions.
Boc-DOPA(acetonide)-OH: Uses a different protecting group (Boc) for the amino group.
Ac-DOPA(acetonide)-OH: Uses an acetyl group for amino protection instead of Fmoc.
Uniqueness
Fmoc-DOPA(acetonide)-OH is unique due to its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of Fmoc and acetonide groups allows for precise control over the deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-DOPA(acetonide)-OH in material science and biomedical research?
A: this compound is a crucial building block for synthesizing peptides and proteins that mimic the adhesive properties of mussels. [] These bio-inspired materials have garnered significant interest for applications like functional coatings on biomaterials and biomedical devices. []
Q2: Why is this new synthesis method for this compound significant compared to previous methods?
A: The research highlights that previous methods for synthesizing this compound were complex and expensive, limiting its wider application. [] This novel two-step synthesis strategy is presented as a simpler and more cost-effective alternative, potentially broadening the accessibility and use of this important building block. []
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